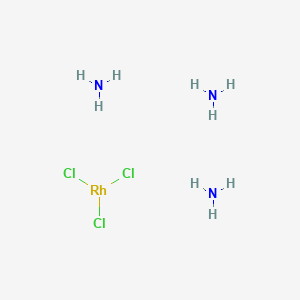
Trichlorotriamminerhodium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichlorotriamminerhodium(III) is a coordination compound with the formula Cl₃H₉N₃Rh It is a rhodium complex where the central rhodium atom is coordinated to three ammonia (NH₃) ligands and three chloride (Cl) ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichlorotriamminerhodium(III) can be synthesized through various methods. One common approach involves the reaction of rhodium trichloride (RhCl₃) with ammonia in an aqueous solution. The reaction typically proceeds under mild conditions, with the rhodium trichloride being dissolved in water and ammonia gas being bubbled through the solution. The resulting product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of triamminetrichlororhodium may involve more scalable methods. These could include continuous flow processes where rhodium trichloride and ammonia are continuously fed into a reactor, and the product is continuously removed and purified. This approach can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Trichlorotriamminerhodium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium complexes.
Substitution: The ammonia or chloride ligands can be substituted with other ligands, leading to the formation of different rhodium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, carbon monoxide (CO), or other amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes with different ligands, while reduction may produce rhodium(I) or rhodium(0) complexes. Substitution reactions can lead to a wide variety of rhodium complexes with different ligand environments.
Scientific Research Applications
Trichlorotriamminerhodium(III) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, hydroformylation, and carbonylation reactions.
Biology: The compound has been studied for its potential use in biological systems, including as a probe for studying metal-protein interactions.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and other biomolecules.
Industry: In industrial applications, triamminetrichlororhodium is used in processes such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which triamminetrichlororhodium exerts its effects involves its ability to coordinate with various ligands and substrates. The central rhodium atom can form stable complexes with a wide range of ligands, allowing it to participate in various catalytic cycles. In biological systems, the compound can interact with biomolecules such as DNA, proteins, and enzymes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Hexaamminerhodium(III) chloride: Another rhodium complex with six ammonia ligands.
Rhodium(III) chloride: A simpler rhodium complex with only chloride ligands.
Rhodium carbonyl complexes: Rhodium complexes with carbon monoxide ligands.
Uniqueness
Trichlorotriamminerhodium(III) is unique due to its specific ligand environment, which provides it with distinct chemical and physical properties. The combination of ammonia and chloride ligands allows for versatile reactivity and stability, making it suitable for various applications in catalysis, research, and industry.
Properties
CAS No. |
26566-80-3 |
|---|---|
Molecular Formula |
Cl3H9N3Rh |
Molecular Weight |
260.35 g/mol |
IUPAC Name |
azane;trichlororhodium |
InChI |
InChI=1S/3ClH.3H3N.Rh/h3*1H;3*1H3;/q;;;;;;+3/p-3 |
InChI Key |
DSMVMPLOOXNGQY-UHFFFAOYSA-K |
SMILES |
N.N.N.Cl[Rh](Cl)Cl |
Canonical SMILES |
N.N.N.Cl[Rh](Cl)Cl |
Key on ui other cas no. |
26566-80-3 |
Synonyms |
Rh(NH3)3Cl3 trichlorotriamminerhodium(III) trichlorotriamminerhodium(III), (trans)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















